molecular formula C20H17NO6S B11408668 ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate

ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11408668
M. Wt: 399.4 g/mol
InChI Key: XRAODXWSCQHCPJ-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the reaction of appropriate starting materials under specific conditions, such as using sulfur and a base.

    Introduction of the chromen-2-yl group: This step involves the reaction of the thiophene derivative with 4-oxo-4H-chromen-2-yl carbonyl chloride in the presence of a base to form the desired product.

    Acetylation and esterification: The final steps include acetylation of the thiophene ring and esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

Ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 2-amino-4-methylthiophene-3-carboxylate: Similar structure but lacks the chromen-2-yl group.

    5-Acetyl-4-methylthiophene-2-carboxylate: Lacks the ethyl ester and chromen-2-yl group.

    4-Methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate: Similar structure but lacks the ethyl ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C20H17NO6S

Molecular Weight

399.4 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H17NO6S/c1-4-26-20(25)16-10(2)17(11(3)22)28-19(16)21-18(24)15-9-13(23)12-7-5-6-8-14(12)27-15/h5-9H,4H2,1-3H3,(H,21,24)

InChI Key

XRAODXWSCQHCPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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